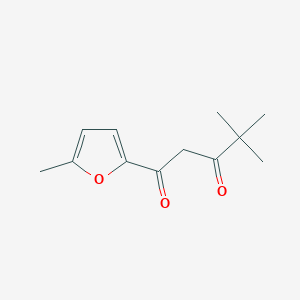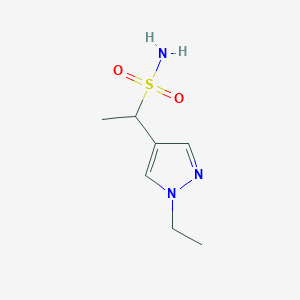
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two chlorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene typically involves the bromination of 3,4-dichloro-2-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like carbon tetrachloride and a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of photochemical bromination, where light is used to initiate the reaction, can also be employed for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: 1-(2-Hydroxyethyl)-3,4-dichloro-2-methylbenzene.
Oxidation: 1-(2-Bromoacetyl)-3,4-dichloro-2-methylbenzene.
Reduction: 1-(2-Ethyl)-3,4-dichloro-2-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromoethyl group is a reactive site that can undergo nucleophilic substitution, while the aromatic ring can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.
3,4-Dichloro-2-methylbenzene: Lacks the bromoethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(2-Chloroethyl)-3,4-dichloro-2-methylbenzene: Similar structure but with a chloroethyl group instead of bromoethyl, affecting its reactivity and applications
Uniqueness
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is unique due to the presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group on the benzene ring, along with a reactive bromoethyl group. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H9BrCl2 |
|---|---|
Molekulargewicht |
267.97 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6-7(4-5-10)2-3-8(11)9(6)12/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
VJLUUEXGLFPOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)Cl)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B13493455.png)
![tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13493459.png)





![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)



![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
